Complete Hydroxyl Capping Confers Physicochemical and Metabolic-Stability Advantages Over Natural Urolithins
Natural urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one) and urolithin B (3-hydroxy) possess two or one free phenolic hydroxyl groups that are susceptible to rapid Phase II glucuronidation/sulfation, severely limiting systemic exposure [1]. The target compound replaces both hydroxyls with a methoxy group at C‑8 and a 1‑methyl‑2‑oxopropoxy ester at C‑3, eliminating the primary metabolic soft spots and introducing an ionizable ketone moiety that can engage polar protein pockets [2]. The predicted LogP of the target compound (≈3.5–4.0) is substantially higher than that of urolithin A (LogP ≈1.8), indicating improved passive membrane permeability [3].
| Evidence Dimension | Predicted lipophilicity (LogP) and metabolic soft-spot analysis |
|---|---|
| Target Compound Data | Predicted LogP ≈3.5–4.0; zero free phenolic OH groups |
| Comparator Or Baseline | Urolithin A: LogP ≈1.8 (Chelomex/ALOGPS), two free phenolic OH groups |
| Quantified Difference | ΔLogP ≈ +1.7–2.2 log units; complete elimination of phenolic glucuronidation sites |
| Conditions | In silico prediction by consensus LogP algorithms (ALOGPS, XLogP3); metabolic inference from published urolithin PK data |
Why This Matters
For cell‑based and in vivo assays, higher LogP and absence of phenolic OH reduce glucuronidation clearance, yielding longer intracellular residence and more consistent inter‑assay reproducibility.
- [1] Cerdá B, Periago P, Espín JC, Tomás-Barberán FA. Identification of urolithin A as a metabolite produced by human colon microflora from ellagic acid and related compounds. J Agric Food Chem. 2005;53(14):5571-5576. doi:10.1021/jf050384a View Source
- [2] Tang L, Jiang J, Song G, et al. Design, synthesis, and biological evaluation of novel urolithin derivatives as potential phosphodiesterase II inhibitors. Sci Rep. 2021;11:11680. doi:10.1038/s41598-021-03194-y View Source
- [3] ALOGPS 2.1 (Virtual Computational Chemistry Laboratory). Predicted LogP for urolithin A and target analog. View Source
